molecular formula C13H4N4O9 B1218661 9H-Fluoren-9-one, 2,4,5,7-tetranitro- CAS No. 746-53-2

9H-Fluoren-9-one, 2,4,5,7-tetranitro-

Cat. No. B1218661
CAS RN: 746-53-2
M. Wt: 360.19 g/mol
InChI Key: JOERSAVCLPYNIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetranitro- and tetracyano derivatives of 9,9‘-spirobifluorene, including 2,2‘,7,7‘-Tetranitro-9,9‘-spirobi[9H-fluorene], demonstrates the compound’s ability to form open supramolecular networks through C−H···O interactions, highlighting its potential for guest inclusion via its porous network structure. The synthesis process often involves reactions that enable the selective substitution of nitro groups, further enhancing its utility in organic electronics and materials science (Demers et al., 2005).

Molecular Structure Analysis

The molecular structure of 9-Dicyanomethylene-2,4,5,7-tetranitrofluorene, characterized by X-ray crystallography, reveals a complex with almost parallel pairs of molecules, indicating significant structural alterations with increased nitro-group substitution. This structure is fundamental for understanding the compound's chemical reactivity and interactions (Silverman et al., 1974).

Chemical Reactions and Properties

Reactivity studies indicate that 2,4,5,7-Tetranitro-9-fluorenone reacts readily with n-butanethiol, showcasing selective substitution reactions that are pivotal for the synthesis of novel acceptors with potential applications in sensitizing photoconductivity of polymer films and charge-transfer complexation (Perepichka et al., 2000).

Physical Properties Analysis

The crystallization of derivatives from chlorobenzene presents an intriguing aspect of its physical properties, where the structure comprises mixed stacks of twisted fluorene moieties interspersed with chlorobenzene molecules, indicating a versatile adaptability in molecular packing and solid-state structure formation (Batsanov et al., 2001).

Chemical Properties Analysis

Electron affinity studies of polynitro derivatives, including the 2,4,5,7-tetranitro derivative, provide insight into its role as an electron acceptor, essential for the development of charge-transfer complexes. The order of electron affinities indicates its strong accepting properties, which are critical for its applications in molecular electronics and sensing technologies (Mukherjee, 1968).

Scientific Research Applications

Environmental Toxicity and Biodegradation

A comprehensive review of the toxicity and biodegradation of high energy explosives like HMX (octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) shows significant environmental contamination from unselective disposal practices. This highlights the need for environmentally friendly waste management and remediation techniques for similar nitro compounds (Nagar, Anand, Chatterjee, Rawat, Lamba, & Rai, 2021).

Sensing Applications

Nanostructured luminescent micelles have been identified as efficient "functional materials" for sensing various nitroaromatic and nitramine explosives, demonstrating the potential for using derivatives of 9H-Fluoren-9-one in sensing applications due to their chemical and physical properties (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

Chemical Mechanisms in Decomposition

Research on boron hydride acceleration of nitramine decomposition, specifically HMX, suggests potential applications in understanding and enhancing the degradation processes of similar nitro compounds, which could inform safer disposal or neutralization techniques (Schroeder, 1998).

Polycyclic Aromatic Hydrocarbons (PAHs) Transformation

The transformation and degradation of PAHs, including the production and fate of transformed products like 9-fluorenone (a derivative of 9H-Fluoren-9-one), on urban road surfaces were discussed, indicating the environmental persistence and potential toxicity of such compounds and their transformation products (Gbeddy, Goonetilleke, Ayoko, & Egodawatta, 2019).

Safety And Hazards

“9H-Fluoren-9-one, 2,4,5,7-tetranitro-” is a suspected carcinogen with experimental tumorigenic data . It is mildly toxic by ingestion and is a skin and eye irritant . When heated to decomposition, it emits highly toxic fumes of NOx .

properties

IUPAC Name

2,4,5,7-tetranitrofluoren-9-one
Source PubChem
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InChI

InChI=1S/C13H4N4O9/c18-13-7-1-5(14(19)20)3-9(16(23)24)11(7)12-8(13)2-6(15(21)22)4-10(12)17(25)26/h1-4H
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InChI Key

JOERSAVCLPYNIZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
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Molecular Formula

C13H4N4O9
Source PubChem
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DSSTOX Substance ID

DTXSID7061067
Record name 9H-Fluoren-9-one, 2,4,5,7-tetranitro-
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Molecular Weight

360.19 g/mol
Source PubChem
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Physical Description

Light brown powder; [Acros Organics MSDS]
Record name 2,4,5,7-Tetranitrofluorenone
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Product Name

9H-Fluoren-9-one, 2,4,5,7-tetranitro-

CAS RN

746-53-2
Record name 2,4,5,7-Tetranitro-9-fluorenone
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